3-Methoxy-4-cyclopropylbromobenzene
Description
Contextualization within Halogenated Aromatic Compound Research
Halogenated aromatic compounds are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The carbon-halogen bond, while stable, can be selectively activated to participate in a variety of cross-coupling reactions, nucleophilic substitutions, and metallation reactions. The presence of a bromine atom in 3-Methoxy-4-cyclopropylbromobenzene positions it firmly within this important class of compounds, opening up a plethora of synthetic possibilities.
Rationale for Focused Investigation of this compound
The rationale for a dedicated focus on this compound stems from the synergistic interplay of its constituent parts. The electron-donating methoxy (B1213986) group can influence the reactivity of the aromatic ring, while the strained cyclopropyl (B3062369) group can impart unique electronic and steric properties. wikipedia.orgstackexchange.com This combination is not commonly found in commercially available building blocks, making it a target for researchers seeking to explore novel chemical space. The cyclopropyl moiety, in particular, is increasingly recognized for its ability to improve the metabolic stability and potency of drug candidates. scientificupdate.com
Historical Development of Related Structural Motifs
The synthesis and study of substituted bromobenzenes have a long and rich history in organic chemistry. Similarly, the unique properties of the cyclopropyl group have been a subject of fascination for chemists for decades. wikipedia.org Early work focused on understanding the strain and bonding within the three-membered ring. wikipedia.org More recently, the focus has shifted to harnessing these properties in the design of functional molecules. The development of synthetic methods for introducing cyclopropyl groups onto aromatic rings has been a key enabler in this area.
Overview of Current Research Paradigms and Challenges
Current research involving molecules like this compound is often centered on the development of efficient and selective synthetic methodologies. A significant challenge lies in the regioselective functionalization of the aromatic ring, given the presence of multiple substituents. Furthermore, the synthesis of the compound itself can be complex, requiring multi-step sequences. Overcoming these hurdles to provide reliable access to this and related compounds is a key objective for synthetic chemists.
Strategic Positioning in Chemical Synthesis Research
This compound is strategically positioned as a versatile intermediate in synthetic research. Its potential applications span from medicinal chemistry, where the cyclopropyl group can act as a bioisostere for other functional groups, to materials science, where the tailored electronic properties of the aromatic ring can be exploited. The ability to participate in a wide range of chemical reactions makes it a valuable tool for the construction of diverse and complex molecular architectures.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and a related iodo-analogue.
| Property | This compound | 3-Methoxy-4-cyclopropyliodobenzene |
| CAS Number | 1353855-16-9 bldpharm.com | 1434127-24-8 nih.gov |
| Molecular Formula | C10H11BrO bldpharm.com | C10H11IO nih.gov |
| Molecular Weight | 227.10 g/mol bldpharm.com | 274.10 g/mol nih.gov |
| SMILES | COC1=CC(Br)=CC=C1C2CC2 bldpharm.com | COC1=C(C=CC(=C1)I)C2CC2 nih.gov |
This table is interactive. Click on the headers to sort the data.
Synthesis and Reactions
The synthesis of this compound and related compounds often involves multi-step sequences. For instance, the synthesis of related methoxy-substituted phenyl ketones can be achieved through Grignard reactions or Fries rearrangements. google.comgoogle.com The transformation of a methoxyphenylacetone to an aminoketone has also been described, highlighting the potential for further functionalization. researchgate.net
The cyclopropane (B1198618) ring itself can be introduced through various cyclopropanation reactions. Once formed, this strained ring can participate in ring-opening reactions, providing a pathway to other functionalized structures. acs.org
Properties
IUPAC Name |
4-bromo-1-cyclopropyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWVXGIIZQDRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 4 Cyclopropylbromobenzene
Established Synthetic Routes to Substituted Bromobenzenes
The synthesis of substituted bromobenzenes like 3-Methoxy-4-cyclopropylbromobenzene relies on a variety of well-established chemical transformations. These include electrophilic aromatic halogenation, directed ortho metalation, and methods for introducing methoxy (B1213986) and cyclopropyl (B3062369) functionalities onto an aromatic ring.
Electrophilic Aromatic Halogenation Strategies for Aromatic Systems
Electrophilic aromatic halogenation is a fundamental method for introducing a halogen atom, such as bromine, onto an aromatic ring. wikipedia.org This type of reaction is a cornerstone of organic synthesis. wikipedia.org For typical benzene (B151609) derivatives that are less reactive, a Lewis acid catalyst like AlCl₃, FeCl₃, FeBr₃, or ZnCl₂ is generally required to enhance the electrophilicity of the halogen. wikipedia.org The reaction mechanism involves the formation of a highly electrophilic complex that is then attacked by the electron-rich benzene ring. wikipedia.org
In the case of anisole (B1667542) (methoxybenzene), the methoxy group is an activating group, making the aromatic ring more susceptible to electrophilic attack. youtube.comlibretexts.org The bromination of anisole is rapid and typically yields a mixture of ortho and para isomers, with the para-bromo isomer being the major product. youtube.comlibretexts.org The reaction can be carried out using bromine in the presence of a catalyst like iron tribromide. youtube.com Studies have shown that the reaction conditions can be mild due to the high reactivity of anisole. libretexts.org However, without a catalyst, direct halogenation processes may proceed through a concerted single transition state rather than forming an arenium ion intermediate. acs.org
Directed Ortho Metalation (DoM) and Subsequent Functionalization
Directed Ortho Metalation (DoM) is a powerful regioselective technique for the functionalization of aromatic rings. numberanalytics.com This method involves the deprotonation of an aromatic ring at the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. numberanalytics.comwikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the ortho position with high precision. numberanalytics.comwikipedia.org
The methoxy group is a well-known DMG. wikipedia.orguwindsor.ca The process involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, which facilitates the deprotonation of the nearest ortho-position. wikipedia.org This method offers high regioselectivity, targeting the ortho position exclusively, unlike standard electrophilic substitutions that often yield a mixture of ortho and para products. wikipedia.org The concept of DoM was first reported in the 1940s and has since become a vital tool in organic synthesis for creating complex molecules. numberanalytics.comwikipedia.org
Introduction of Methoxy Functionality: Alkylation and Arylation Methods
The methoxy group can be introduced onto an aromatic ring through various alkylation and arylation methods. One common approach is the Williamson ether synthesis, where a phenoxide ion reacts with a methyl halide. For the synthesis of methoxy-substituted bromobenzenes, this could involve the methylation of a bromophenol.
Another approach involves the use of Grignard reagents. For instance, m-methoxybromobenzene can be used to prepare a Grignard reagent, which then reacts with another compound. google.com A synthesis of bosutinib, a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, which is first esterified and then alkylated. mdpi.com
Cyclopropylation Approaches on Aromatic Substrates
Introducing a cyclopropyl group onto an aromatic ring can be achieved through several methods, often involving cross-coupling reactions. organic-chemistry.org Palladium-catalyzed cross-coupling of an aryl bromide or triflate with cyclopropylmagnesium bromide can produce cyclopropyl arenes in good yields. organic-chemistry.org
Another method involves the N-cyclopropylation of aromatic amines, which utilizes a temporary activating group on the cyclopropane (B1198618) ring. rsc.org While cyclopropyl halides are generally resistant to nucleophilic attack, this indirect method provides an efficient route to cyclopropyl-substituted aromatic compounds. rsc.org The cyclopropanation of alkenes is another important process, often employing highly reactive species like carbenes or ylides due to the high ring strain of cyclopropanes. wikipedia.org
Targeted Synthesis of this compound
The specific synthesis of this compound requires a strategy that controls the regiochemistry of the substituents on the benzene ring. This often involves a multi-step process starting from a precursor that allows for the sequential and controlled introduction of the methoxy, cyclopropyl, and bromo groups.
Regioselective Bromination Techniques and Precursors
The final step in the synthesis of this compound is often a regioselective bromination. The starting material for this step would likely be 1-cyclopropyl-2-methoxybenzene. The directing effects of the methoxy and cyclopropyl groups are crucial in determining the position of bromination. The methoxy group is a strong ortho-, para-director, while the cyclopropyl group can also influence the regioselectivity.
Several methods for regioselective bromination of aromatic compounds have been developed. For electron-rich arenes, N-bromosuccinimide (NBS) in a suitable solvent can be a highly effective and regioselective brominating agent. mdpi.com The use of zeolites or NBS on silica (B1680970) gel can also induce high para-selectivity in the bromination of certain substrates. mdpi.com For phenols, a combination of TMSBr and a bulky sulfoxide (B87167) has been shown to achieve highly para-selective bromination. chemistryviews.org Another mild and efficient method for the bromination of electron-rich aromatic molecules involves the in-situ generation of Br+ from LiBr using ceric ammonium (B1175870) nitrate (B79036) as an oxidant. researchgate.net
The following table summarizes some research findings on regioselective bromination:
| Reagent/Catalyst | Substrate Type | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Electron-rich arenes | High para-selectivity | mdpi.com |
| Zeolites | Toluene-like substrates | High para-selectivity | mdpi.com |
| TMSBr / Bulky Sulfoxide | Phenols | High para-selectivity | chemistryviews.org |
| LiBr / Ceric Ammonium Nitrate | Electron-rich aromatics | High regioselectivity | researchgate.net |
Catalytic Cyclopropylation Methods for Aryl Rings
The introduction of a cyclopropyl moiety onto an aromatic ring is a critical transformation in the synthesis of this compound. Transition-metal catalysis provides powerful tools for this purpose, often involving the coupling of an aryl halide with a cyclopropyl-containing reagent. While direct catalytic cyclopropylation of an unactivated C-H bond on the methoxybromobenzene ring is challenging, cross-coupling reactions are a more common and established strategy.
One innovative approach combines Sonogashira coupling and a cyclopropylation reaction in a single pot under solvent-free, mechanochemical conditions. mdpi.com In this type of methodology, a terminal alkyne can be coupled with an aryl halide, followed by an in-situ cyclopropylation of the resulting internal alkyne. mdpi.com This avoids the isolation of intermediates and reduces waste. For the synthesis of the target compound, a plausible route would involve the reaction of a suitable alkyne with a brominated precursor, followed by catalytic cyclopropylation.
Another versatile strategy is the nickel-catalyzed reductive coupling, where two electrophilic partners, such as an aryl bromide and an alkyl bromide, are coupled. nih.govacs.org This method is notable for its high functional-group tolerance, which would be beneficial for a substituted molecule like this compound. nih.govacs.org
The table below illustrates a conceptual catalytic approach for aryl cyclopropylation.
| Catalyst System | Reactants | General Conditions | Potential Outcome |
| Pd(OAc)₂ / Ligand | Aryl Halide, Cyclopropylboronic Acid | Base, Solvent (e.g., Toluene) | Aryl-Cyclopropane |
| NiCl₂(dppp) | Aryl Grignard Reagent, Cyclopropyl Bromide | Solvent (e.g., THF) | Aryl-Cyclopropane |
| Pd(OAc)₂ / CuI (Mechanochemical) | Aryl Halide, Terminal Alkyne, Diazoacetate | Solvent-free, Ball-milling | Cyclopropylene Compound |
Optimization of Reaction Conditions and Yields for Scalability
Transitioning a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. For a multi-step synthesis of this compound, each transformation would be subject to this process.
Key parameters for optimization include catalyst selection and loading, solvent choice, reaction temperature, and reagent stoichiometry. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically influence reaction efficiency. Ligands such as SPhos or XPhos have been shown to be effective in the coupling of electron-rich aryl bromides. beilstein-journals.org The use of automated systems can systematically explore a wide range of variables to identify optimal conditions for a process, including telescoped multi-step reactions. nih.gov
The following table outlines variables typically optimized for a generic cross-coupling reaction relevant to the synthesis of this compound.
| Parameter | Variable | Objective | Reference Example |
| Catalyst | Catalyst Type (e.g., Pd, Ni), Ligand, Loading (mol%) | Maximize turnover number, minimize cost | Lowering catalyst loading to 5-7 mol% in Ni-catalyzed reductive coupling. acs.org |
| Solvent | Polarity, Aprotic/Protic, Boiling Point | Improve solubility, facilitate product isolation | Use of THF in Sonogashira couplings. beilstein-journals.org |
| Base | Type (e.g., K₂CO₃, DBU, TBAF), Equivalence | Promote reaction, minimize side reactions | TBAF used as a base in decarboxylative couplings. beilstein-journals.org |
| Temperature | Reaction Temperature (°C) | Increase reaction rate, control selectivity | High temperatures (100 °C) found to be optimal in some flow chemistry optimizations. nih.gov |
| Residence Time | Reaction Duration (h) or Flow Rate (mL/min) | Ensure complete conversion, maximize throughput | Optimization of residence time from seconds to minutes in flow reactors. acs.org |
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to develop more efficient, safer, and environmentally benign processes. These approaches are highly relevant to the industrial production of fine chemicals like this compound.
Flow Chemistry and Continuous Synthesis Paradigms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, efficiency, and scalability. nih.govsioc-journal.cn The enhanced heat and mass transfer in microreactors allows for precise control over reaction parameters, enabling the use of highly reactive intermediates and hazardous reagents with greater safety. acs.orgmdpi.com For example, electrophilic bromination can be performed by generating hazardous molecular bromine in-situ within a flow system, immediately consuming it in the subsequent reaction, and quenching any excess before the product stream exits the reactor. mdpi.com This approach minimizes operator exposure and the risks associated with storing and handling large quantities of bromine. mdpi.com A multi-step synthesis of a target like this compound could be "telescoped" in a flow system, where the output of one reactor feeds directly into the next, eliminating manual handling and purification of intermediates. nih.govacs.org
Photocatalytic and Electrocatalytic Syntheses of Aryl Bromides
Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, offering sustainable alternatives to conventional methods that often require harsh reagents or high temperatures. acs.orgnih.gov Visible-light photocatalysis can be used to generate aryl radicals from aryl halides under mild conditions. nih.govacs.org This strategy can facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Dual catalytic systems, combining a photocatalyst with a transition metal like nickel, can enable the cross-coupling of aryl bromides with various partners. nih.gov
Electrocatalysis provides another powerful tool. For instance, the electrocarboxylation of aryl bromides using bifunctional CuAg nanowire catalysts has been shown to proceed with high efficiency, demonstrating the potential for C-C bond formation using CO₂ as a sustainable C1 source. acs.org Such electrochemical methods can exhibit excellent functional group tolerance, including methoxy groups, which is pertinent to the synthesis of derivatives of this compound. acs.org
| Method | Energy Source | Key Principle | Relevance to Synthesis |
| Photocatalysis | Visible Light | Generation of aryl radicals from aryl halides via photoinduced electron transfer. nih.gov | Mild functionalization of the aryl bromide core. acs.orgnih.gov |
| Electrocatalysis | Electricity | Cathodic activation of aryl bromides for coupling reactions. acs.org | Sustainable C-C bond formation on the bromobenzene (B47551) scaffold. acs.org |
Biocatalytic Transformations for Functionalization
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. nih.govnih.gov The use of engineered enzymes, particularly from the cytochrome P450 family, is a promising strategy for the late-stage functionalization of complex molecules. nih.govresearchgate.net These enzymes can catalyze C-H activation reactions, such as hydroxylation or amidation, at specific positions on an aromatic ring with remarkable regio- and stereoselectivity. nih.govnih.gov
For a molecule like this compound, a biocatalytic approach could be envisioned for introducing or modifying functional groups on the aromatic core. For example, an engineered P450 enzyme could potentially hydroxylate a precursor molecule at a specific position, a transformation that can be difficult to achieve with conventional chemical reagents. nih.gov Directed evolution can be used to create bespoke "nitrene transferase" enzymes that catalyze C-H amidation, converting feedstock aromatic compounds into valuable chiral amides. nih.govdigitellinc.com This opens up possibilities for creating diverse derivatives from a common intermediate.
Solvent-Free and Reduced Solvent Methodologies
Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions not only reduce environmental impact and waste but can also lead to improved reaction rates and different selectivity. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a prime example of a solvent-free technique. mdpi.com The Buchwald-Hartwig amination of aryl bromides, a fundamental C-N bond-forming reaction, has been successfully performed under solvent-free conditions at room temperature using a palladium catalyst. researchgate.net Similarly, mechanochemical Sonogashira coupling reactions have been demonstrated, highlighting the potential to construct key bonds in the synthesis of complex molecules without the need for bulk solvents. mdpi.com
Atom Economy and Green Metrics in Synthetic Route Design
The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic chemistry, aiming to minimize environmental impact by reducing waste and enhancing efficiency. The synthesis of specialized aromatic compounds like this compound is no exception. The evaluation of a synthetic pathway's "greenness" can be quantified using several metrics, with Atom Economy (AE) being a fundamental concept.
Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.
A plausible and modern approach for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a dibrominated anisole derivative, such as 1,4-dibromo-2-methoxybenzene, with cyclopropylboronic acid.
The reaction is illustrated below:
1,4-dibromo-2-methoxybenzene + Cyclopropylboronic acid → this compound + (HO)₂B-Br
To assess the atom economy of this proposed synthesis, the molecular weights of the reactants and the desired product are considered.
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 1,4-dibromo-2-methoxybenzene | C₇H₆Br₂O | 265.93 |
| Cyclopropylboronic acid | C₃H₇BO₂ | 85.90 |
| Total Reactant Mass | 351.83 | |
| This compound | C₁₀H₁₁BrO | 227.10 |
| Atom Economy (%) | | 64.55% |
The calculation reveals an atom economy of approximately 64.55%, which is common for cross-coupling reactions where a portion of the reactants forms byproducts. While this value is less than 100%, the Suzuki-Miyaura coupling is often favored due to its high yields, functional group tolerance, and the relatively benign nature of the boron-containing byproducts compared to those from other organometallic coupling reactions. audreyli.comnih.gov
Beyond atom economy, other green metrics provide a more comprehensive assessment of a synthetic route's environmental impact. These metrics often consider the waste generated from solvents, reagents, and workup procedures.
Table 2: Key Green Chemistry Metrics
| Metric | Description | Relevance to Synthesis |
|---|---|---|
| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates less waste and a greener process. | This metric would account for all waste streams, including solvent losses and byproducts from the catalyst system. |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. | PMI provides a holistic view of the process efficiency and is widely used in the pharmaceutical industry to identify opportunities for waste reduction. rug.nl |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. It provides a more practical measure of efficiency than atom economy by considering reaction yield. | RME gives a direct comparison between different reaction types and their real-world efficiency. nih.gov |
For the synthesis of this compound via Suzuki-Miyaura coupling, optimizing reaction conditions to maximize yield and minimize the amount of solvent and catalyst used would be crucial for improving the E-Factor and PMI. The use of recyclable catalysts or performing the reaction in greener solvents like water could further enhance the sustainability of the process. nih.gov
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, the crude product will inevitably contain a mixture of unreacted starting materials, catalyst residues, and reaction byproducts. The effective purification and isolation of the target compound are critical to obtaining a product of high purity suitable for its intended application. The choice of purification method depends on the physical properties of the desired product and the nature of the impurities present.
Based on the proposed Suzuki-Miyaura synthesis, potential impurities could include:
Unreacted 1,4-dibromo-2-methoxybenzene
Unreacted cyclopropylboronic acid and its anhydrides (boroxines)
Homocoupling product of cyclopropylboronic acid (bicyclopropyl)
Palladium catalyst residues
Phosphine (B1218219) ligand and its oxides
Inorganic salts from the basic workup
Given that this compound is a solid at room temperature, two primary techniques are well-suited for its purification: recrystallization and column chromatography.
Recrystallization is a technique used to purify solids based on differences in solubility. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. For less soluble impurities, a hot filtration step can be included. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.
Column Chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. mdpi.com For the purification of this compound, flash column chromatography using silica gel as the stationary phase is a common and effective method. nih.govacs.org The crude mixture is loaded onto the column, and a solvent system (mobile phase) is passed through, eluting the components at different rates based on their polarity. Non-polar solvents like hexanes or heptane, often mixed with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, are typically used to elute aromatic compounds from silica gel. The separation can be monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.
Table 3: Purification Techniques for this compound
| Technique | Principle | Typical Implementation | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethanol (B145695), isopropanol, or a hexane/ethyl acetate mixture) and allowing it to cool slowly to induce crystallization. youtube.com | Can be highly effective for removing small amounts of impurities, is cost-effective, and can be easily scaled up. | Finding a suitable solvent can be time-consuming; may result in product loss in the mother liquor. |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate. acs.org | Highly effective for separating complex mixtures and compounds with similar polarities; applicable to a wide range of compounds. | Can be solvent-intensive and time-consuming; may be less cost-effective for large-scale purifications. |
In practice, a combination of these techniques may be employed. For instance, an initial purification by flash chromatography could be followed by recrystallization of the pooled fractions to achieve a very high degree of purity. The final purity of the isolated this compound would then be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
Reactivity and Mechanistic Studies of 3 Methoxy 4 Cyclopropylbromobenzene
Cross-Coupling Reactions
Suzuki-Miyaura Coupling Investigations
There are no dedicated studies available in the peer-reviewed literature that investigate the Suzuki-Miyaura coupling of 3-Methoxy-4-cyclopropylbromobenzene with various boronic acids or esters. While this reaction is a powerful tool for C-C bond formation and would likely be effective for this substrate, specific data on preferred catalysts, bases, solvents, and resulting yields are not documented.
Heck and Sonogashira Coupling Reactions with Unsaturated Systems
Similarly, research detailing the Heck coupling of this compound with alkenes or the Sonogashira coupling with terminal alkynes is not present in the current scientific literature. Such studies would be valuable for understanding the influence of the methoxy (B1213986) and cyclopropyl (B3062369) substituents on the catalytic cycle of these reactions.
Stille and Negishi Coupling Studies
Investigations into the Stille coupling of this compound with organostannanes or its Negishi coupling with organozinc reagents have not been reported. These reactions are fundamental in organic synthesis, and data on the performance of this specific aryl bromide would contribute to the broader understanding of these coupling methods.
Other Transition Metal-Catalyzed Cross-Couplings
Beyond the named reactions, there is a lack of information on other transition metal-catalyzed cross-coupling reactions involving this compound. This includes, but is not limited to, couplings catalyzed by nickel, copper, or iron, which are often explored as alternatives to palladium.
Cross-Electrophile Coupling (XEC) Strategies
The application of this compound in cross-electrophile coupling strategies has not been described in published research. This emerging area of C-C bond formation, which couples two different electrophiles, would be an interesting avenue to explore with this substrate.
Mechanistic Insights into Coupling Pathways and Ligand Effects
Due to the absence of specific studies on the cross-coupling reactions of this compound, there are no mechanistic insights or investigations into ligand effects available for this compound. Understanding the reaction kinetics, the nature of the catalytic intermediates, and the influence of different phosphine (B1218219) or N-heterocyclic carbene ligands would be essential for optimizing synthetic routes that utilize this building block.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) reactions on this compound would involve the displacement of the bromide ion by a nucleophile. The success of such reactions is highly dependent on the electronic nature of the aromatic ring.
Activated SNAr Pathways and Reaction Conditions
For a classical SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the methoxy and cyclopropyl groups are electron-donating, which disfavors the formation of the anionic intermediate required for a traditional SNAr mechanism. Therefore, this compound is not expected to undergo activated SNAr reactions under standard conditions. For such a reaction to be feasible, the introduction of a potent electron-withdrawing group, such as a nitro group, ortho or para to the bromine atom would be necessary.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich benzene (B151609) ring. The regioselectivity of this reaction on this compound is determined by the directing effects of the existing substituents.
Regioselectivity and Directing Effects of Methoxy and Cyclopropyl Substituents
Both the methoxy (-OCH₃) and cyclopropyl groups are activating, ortho, para-directing groups. The methoxy group is a strong activator due to the resonance donation of its lone pair of electrons. The cyclopropyl group is also an activating group, donating electron density to the ring through its unique electronic properties, which involve σ-bond conjugation. The bromine atom is a deactivating but ortho, para-directing group.
Given the positions of the substituents, the potential sites for electrophilic attack are C2, C5, and C6.
C2: Ortho to the methoxy group and meta to the cyclopropyl and bromo groups.
C5: Ortho to the cyclopropyl and bromo groups, and meta to the methoxy group.
C6: Ortho to the methoxy group and meta to the cyclopropyl and bromo groups.
The powerful ortho, para-directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are C2 and C6. Steric hindrance from the adjacent methoxy and cyclopropyl groups might influence the relative rates of substitution at these positions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-cyclopropyl-2-methoxy-3-nitrobenzene and 1-Bromo-2-cyclopropyl-3-methoxy-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 1,2-Dibromo-4-cyclopropyl-5-methoxybenzene and 1,3-Dibromo-4-cyclopropyl-5-methoxybenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2-cyclopropyl-4-methoxyphenyl)ethan-1-one and 1-(2-Bromo-5-cyclopropyl-4-methoxyphenyl)ethan-1-one |
Reactions Involving the Cyclopropyl Moiety
The three-membered ring of the cyclopropyl group is strained and can undergo ring-opening reactions under certain conditions.
Ring-Opening Reactions and Subsequent Transformations
Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to a carbocation intermediate. This carbocation can then be attacked by a nucleophile. For arylcyclopropanes, the benzylic C-C bond of the cyclopropane ring is often cleaved, leading to a benzylic carbocation, which is stabilized by the aromatic ring. Subsequent reaction with a nucleophile would lead to a 1,3-difunctionalized propane chain attached to the aromatic ring.
Radical-Mediated Ring-Opening: The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form the homoallylic radical. If a radical can be generated at the benzylic position of the cyclopropyl group, for example through hydrogen abstraction by a potent radical initiator, this could trigger a ring-opening event. The resulting homoallylic radical could then undergo further reactions, such as addition to a radical trap or cyclization.
The specific conditions and the nature of the reagents would determine the outcome of these ring-opening reactions and any subsequent transformations.
Cyclopropyl Group as a Steric and Electronic Modulator in Reactivity
The cyclopropyl group, a three-membered carbocycle, significantly influences the reactivity of the benzene ring through a combination of steric and electronic effects. Its presence ortho to the bromine atom and meta to the methoxy group in this compound introduces unique reactivity patterns compared to analogous compounds lacking this substituent.
Electronic Effects:
The cyclopropyl group is known to act as a good π-electron donor, capable of conjugating with adjacent unsaturated systems. This electronic donation arises from the high p-character of the C-C bonds within the strained three-membered ring. This property can influence the electron density of the aromatic ring, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions. While specific studies on this compound are limited, research on related aryl cyclopropyl ketones has shown that conjugation between the aromatic ring and the cyclopropyl group can stabilize radical intermediates formed during reactions.
Steric Effects:
The following table summarizes the expected influence of the cyclopropyl group on different reaction types:
| Reaction Type | Expected Influence of Cyclopropyl Group | Basis of Influence |
| Electrophilic Aromatic Substitution | Directing effect and potential rate enhancement | Electronic (π-donation) and Steric |
| Nucleophilic Aromatic Substitution | Minimal direct electronic effect, potential steric hindrance | Steric |
| Palladium-Catalyzed Cross-Coupling | Potential for altered reaction rates and yields | Steric hindrance at the ortho position |
| Radical Reactions | Stabilization of radical intermediates | Electronic (conjugation) |
Radical Reactions and Photochemical Transformations
The presence of both a bromine atom and a cyclopropyl group makes this compound a candidate for interesting radical and photochemical reactions.
Radical Reactions:
Aryl bromides are common precursors for aryl radicals, which can be generated through various methods, including the use of radical initiators or photolysis. The cyclopropyl group in proximity to the site of radical formation can participate in subsequent reactions. A key reaction pathway for cyclopropyl-substituted radicals is ring-opening. This process is driven by the release of the significant ring strain (approximately 27.5 kcal/mol) inherent in the three-membered ring.
For instance, in analogous systems, the generation of a radical on a carbon adjacent to a cyclopropyl group can lead to a rapid ring-opening to form a more stable homoallylic radical. While direct studies on this compound are scarce, it is plausible that under radical conditions, the formation of an aryl radical at the C4 position could potentially lead to complex rearrangements involving the cyclopropyl group, although this would be a less common pathway compared to intermolecular reactions of the aryl radical.
A more likely scenario involves the reaction of an external radical with the cyclopropane ring, a process that has been observed in other cyclopropyl derivatives. For example, photoredox catalysis has been used to initiate oxidative radical ring-opening and cyclization of cyclopropyl olefins with bromides. rsc.org This suggests that under appropriate conditions, the cyclopropyl group of this compound could be susceptible to radical-mediated transformations.
Photochemical Transformations:
The aromatic ring and the C-Br bond are potential sites for photochemical activation. Ultraviolet irradiation of aryl bromides can lead to homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical. The subsequent fate of the aryl radical would depend on the reaction conditions, including the solvent and the presence of radical traps.
Furthermore, aryl cyclopropyl ketones are known to undergo photochemical [3+2] cycloaddition reactions. While this compound is not a ketone, this highlights the potential for the cyclopropyl group to participate in photochemical reactions. It is conceivable that under specific photochemical conditions, the molecule could undergo transformations involving the cyclopropyl ring, potentially leading to isomerized or rearranged products. However, specific studies on the photochemical behavior of this compound are not currently available in the literature.
Derivatization Strategies of the Methoxy Group
The methoxy group in this compound can be derivatized to alter the properties of the molecule, for example, to introduce a site for further functionalization or to modify its electronic character. The most common derivatization is the cleavage of the methyl ether to yield the corresponding phenol, 3-hydroxy-4-cyclopropylbromobenzene.
Several methods are available for the O-demethylation of aryl methyl ethers, and the choice of reagent can depend on the presence of other functional groups in the molecule.
Common Reagents for O-Demethylation:
Boron Tribromide (BBr₃): This is a powerful and often effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. This method is typically performed at low temperatures.
Hydrobromic Acid (HBr): Concentrated HBr can also be used for ether cleavage, usually at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.
Other Lewis Acids: Reagents such as aluminum chloride (AlCl₃) can also effect the cleavage of aryl methyl ethers, sometimes with selectivity depending on the substitution pattern of the aromatic ring.
The following table outlines some common conditions for the O-demethylation of aryl methyl ethers, which would be applicable to this compound:
| Reagent | Typical Conditions | Mechanism |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | Lewis acid-mediated SN2 |
| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Acid-catalyzed SN2 |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or other inert solvents, reflux | Lewis acid-mediated |
The choice of demethylation strategy would need to consider the potential for side reactions. For example, the strongly acidic conditions of HBr could potentially affect the cyclopropyl ring, although it is generally stable to acid. BBr₃ is often a milder option in this regard. The successful derivatization of the methoxy group provides a route to a new range of 3-hydroxy-4-cyclopropylbromobenzene derivatives for further chemical exploration.
Applications of 3 Methoxy 4 Cyclopropylbromobenzene in Advanced Organic Synthesis
Potential as a Precursor for Complex Organic Molecules
The key feature of 3-Methoxy-4-cyclopropylbromobenzene is the presence of a bromine atom on the benzene (B151609) ring, which makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Type |
| Suzuki-Miyaura Coupling | Organoboranes (e.g., arylboronic acids) | C-C | Biaryl compounds, polyaromatic systems |
| Buchwald-Hartwig Amination | Amines | C-N | Aryl amines, heterocyclic compounds |
| Sonogashira Coupling | Terminal alkynes | C-C (sp2-sp) | Aryl alkynes, precursors to complex systems |
| Heck Coupling | Alkenes | C-C | Substituted styrenes |
| Stille Coupling | Organostannanes | C-C | Diverse carbon skeletons |
Scaffold Elaboration for Pharmacophore Discovery Research
In medicinal chemistry, the development of new molecular scaffolds is crucial for discovering novel drugs. wikipedia.org The 3-methoxy-4-cyclopropylphenyl core of the title compound could serve as a starting scaffold. The bromine atom provides a reactive handle for introducing a wide variety of substituents through cross-coupling, allowing for the systematic exploration of the chemical space around the core structure to identify pharmacophoric features that lead to biological activity. The cyclopropyl (B3062369) and methoxy (B1213986) groups themselves are important features in many known bioactive molecules.
Postulated Intermediate in Agrochemical Synthesis
Many modern agrochemicals, including herbicides and fungicides, contain complex aromatic and heterocyclic structures. The synthesis of these compounds often relies on the same cross-coupling methodologies used in pharmaceutical research. While no specific agrochemical has been identified that uses this compound as a precursor, its structural motifs are relevant to the field. For instance, related structures like 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are key intermediates in the synthesis of commercial drugs, indicating the industrial relevance of such building blocks. rsc.orgorganic-chemistry.org
Specialty Chemical Manufacturing Applications
In the broader chemical industry, aryl bromides serve as important intermediates for a range of specialty chemicals, including materials for electronics (e.g., OLEDs) and specialized polymers. The specific combination of the methoxy and cyclopropyl groups on this particular building block could be leveraged to synthesize custom molecules with tailored electronic or physical properties for high-value applications.
Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 4 Cyclopropylbromobenzene and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of 3-Methoxy-4-cyclopropylbromobenzene. This technique provides the exact mass of the molecule with high accuracy, which in turn allows for the unambiguous confirmation of its elemental composition.
For this compound (C₁₀H₁₁BrO), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units.
Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for the analysis of such compounds. rsc.org In positive ion mode, the molecule can be detected as the protonated species [M+H]⁺. The high resolution of the mass analyzer allows for the differentiation of ions with very similar mass-to-charge ratios, ensuring the confident assignment of the molecular formula.
Table 1: Theoretical and Observed HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z |
| [C₁₀H₁₁⁷⁹BrO+H]⁺ | 227.0015 | Data not available in search results |
| [C₁₀H₁₁⁸¹BrO+H]⁺ | 228.9995 | Data not available in search results |
| Note: While the principles of HRMS are well-established, specific experimental data for this compound were not found in the provided search results. The table reflects the expected theoretical values. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and for establishing the connectivity between atoms.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring and between the protons of the cyclopropyl (B3062369) group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. epfl.ch This allows for the direct assignment of the ¹³C signals for the methoxy (B1213986) group, the aromatic CH groups, and the cyclopropyl CH and CH₂ groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| OCH₃ | ~3.8 | ~56 | C3 |
| H2 | ~7.0 | ~113 | C4, C6 |
| C3 | - | ~158 | OCH₃ protons |
| C4 | - | ~128 | Cyclopropyl protons, H2, H5 |
| H5 | ~6.8 | ~112 | C1, C3 |
| H6 | ~7.3 | ~130 | C2, C4 |
| Cyclopropyl-CH | ~1.9 | ~15 | C3, C4, C5 |
| Cyclopropyl-CH₂ | ~0.6, ~0.9 | ~8 | C4, Cyclopropyl-CH |
| Note: The chemical shift values are approximate and can be influenced by the solvent and other experimental conditions. Specific experimental data were not available in the search results. |
Solid-State NMR Applications for Polymorphs and Amorphous Forms
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its solid form. emory.edu This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
Solid-state NMR spectra are typically broad due to anisotropic interactions that are averaged out in solution. emory.edu Techniques like magic-angle spinning (MAS) are employed to narrow the spectral lines and obtain high-resolution spectra. emory.edu By analyzing the chemical shifts and relaxation times in the ssNMR spectra, it is possible to identify and characterize different polymorphs or amorphous forms of this compound. Two-dimensional ssNMR experiments, such as HETCOR, can further enhance resolution and aid in structural analysis. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to the vibrational modes of specific chemical bonds.
For this compound, the following characteristic vibrational bands would be expected:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and cyclopropyl groups would be observed in the 3000-2850 cm⁻¹ range.
C=C stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) will show a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups. While general principles are known, specific spectral data for this compound were not found in the search results. nih.gov
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallography would confirm the planar structure of the benzene ring and the geometry of the methoxy and cyclopropyl substituents. It would also reveal the relative orientation of these groups with respect to the aromatic ring. This information is crucial for understanding intermolecular interactions, which can influence the physical properties of the solid material. Although the search results mention the use of X-ray analysis for related compounds, specific crystallographic data for this compound was not available. researchgate.netnih.gov
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable for analyzing the purity of this compound. A UV detector would be appropriate for detection, as the aromatic ring provides strong UV absorbance. The retention time and peak area can be used to identify and quantify the compound, respectively.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be employed for purity analysis. GC-MS has the added advantage of providing mass spectral data for peak identification.
These chromatographic methods are vital for quality control in the production of this compound and for optimizing reaction conditions to maximize yield and purity.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and confirmation of elemental formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including atom connectivity and spatial arrangement. |
| Infrared (IR) and Raman Spectroscopy | Identification of functional groups present in the molecule. |
| X-ray Crystallography | Definitive three-dimensional structure in the solid state. |
| Chromatographic Methods (HPLC, GC) | Purity assessment and monitoring of chemical reactions. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound is critical for monitoring reaction progress, assessing final product purity, and preparing high-purity reference standards.
A typical HPLC method development for a compound like this compound would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity. A reversed-phase approach is commonly the first choice for molecules with moderate polarity.
Method Development Strategy:
A scouting phase using a generic gradient with a C18 column is an efficient starting point. The mobile phase would typically consist of an aqueous component (e.g., water with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic modifier (e.g., acetonitrile or methanol). The gradient would run from a low to a high concentration of the organic modifier to elute a wide range of components.
Following the initial scouting runs, the method is optimized by fine-tuning the gradient slope, temperature, and flow rate to achieve the desired resolution between the main peak and any impurities. Validation of the optimized method is then performed according to established guidelines to ensure its accuracy, precision, linearity, and robustness.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Hypothetical Validation Data Summary:
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 1.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is invaluable for identifying volatile starting materials, solvents, and reaction byproducts that may be present in the final product.
The sample is introduced into a heated injection port, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium). The separation occurs based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The eluting compounds are then ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.
Hypothetical GC-MS Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Hypothetical GC-MS Data for Potential Impurities:
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| 5.8 | 121, 91, 77 | Bromocyclopropane (starting material) |
| 8.2 | 135, 120, 92 | Anisole (B1667542) (solvent/byproduct) |
| 12.5 | 228, 213, 134 | This compound |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly suited for the analysis of non-volatile and thermally unstable compounds, including potential high-molecular-weight derivatives or degradation products of this compound.
The LC separates the components of the mixture, which are then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details.
Hypothetical LC-MS Method Parameters:
| Parameter | Condition |
| LC System | UHPLC with a C18 column (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 100-800 |
Hypothetical LC-MS Data for Potential Derivatives:
| Retention Time (min) | [M+H]⁺ (m/z) | Tentative Identification |
| 2.1 | 229.0 | This compound |
| 3.5 | 307.1 | Hypothetical hydroxylated derivative |
| 4.2 | 259.1 | Hypothetical demethylated derivative |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)
Should the synthesis of chiral derivatives of this compound be undertaken, for instance, through asymmetric reactions involving the cyclopropyl group or substitution on the aromatic ring that introduces a stereocenter, the determination of enantiomeric excess (ee) would be crucial. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for this purpose.
These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a precise determination of the enantiomeric excess. HPLC with a chiral stationary phase would also be a primary method for separating and quantifying the enantiomers.
At present, there is no publicly available information or research detailing the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no specific data can be presented in this section.
Computational and Theoretical Investigations of 3 Methoxy 4 Cyclopropylbromobenzene
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties. nih.gov For a substituted aromatic compound like 3-methoxy-4-cyclopropylbromobenzene, these calculations can reveal how the interplay between the methoxy (B1213986), cyclopropyl (B3062369), and bromo substituents influences the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govirjweb.com It is well-established that DFT calculations are a valuable tool for assessing the structural and spectral properties of organic molecules. irjweb.com A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. This is because it is energetically unfavorable to remove an electron from a low-energy HOMO or add one to a high-energy LUMO. researchgate.net
A small HOMO-LUMO gap indicates high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for understanding how the molecule will behave in chemical reactions.
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large gap. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Soft molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity; relates to the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table defines key reactivity descriptors derived from DFT calculations.
Analysis of the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, can predict sites for electrophilic and nucleophilic attack. nih.govejosat.com.tr The MEP map visualizes the electron density around the molecule, with electron-rich regions (negative potential, typically colored red) indicating likely sites for electrophilic attack, and electron-poor regions (positive potential, blue) indicating sites for nucleophilic attack. nih.gov For this compound, this would reveal how the substituents direct incoming reagents.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are generally more computationally demanding than DFT but can provide highly accurate results for molecular energies and properties.
For a molecule like this compound, ab initio calculations could be used to obtain a precise value for its gas-phase enthalpy of formation. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory are employed to systematically improve upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for accurate energy predictions.
Molecular Interactions and Recognition Studies
Computational methods can be used to study the non-covalent interactions between this compound and other molecules. Understanding these interactions is crucial for predicting its physical properties, such as solubility and boiling point, as well as its behavior in biological systems or materials science applications.
By modeling the interaction of this compound with solvent molecules, other reagents, or a biological target, it is possible to calculate interaction energies and determine the most stable geometric arrangements. rsc.org These studies could reveal, for example, the formation of hydrogen bonds, halogen bonds (involving the bromine atom), or π-stacking interactions with other aromatic systems. The quality of correlation between calculated parameters and the strength of an intermolecular interaction often depends on the locality of the parameter being studied. rsc.org The introduction of fluorine atoms into similar polymer structures has been shown to enhance intermolecular interactions through increased dipole moments, leading to improved molecular packing. acs.orgacs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions at the C-Br bond, DFT calculations can map out the entire reaction pathway. mdpi.com
A key goal of mechanistic studies is to locate the transition state (TS) for each step of a reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
By performing geometry optimization and vibrational frequency calculations, computational chemists can identify and characterize the structures of reactants, intermediates, transition states, and products. mdpi.comresearchgate.net This allows for the construction of a potential energy surface (PES) or a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a critical factor in determining the reaction rate. Such calculations can reveal whether a proposed mechanism is energetically feasible. researchgate.net
Many reactions can potentially yield multiple products. Computational chemistry provides powerful tools for predicting the regio- and stereoselectivity of organic reactions. rsc.org For this compound, a key question in reactions like electrophilic aromatic substitution is which position on the benzene (B151609) ring will be attacked.
Computational models can predict the outcome by comparing the activation energies of the transition states leading to the different possible products. mdpi.com The pathway with the lowest activation energy is expected to be the major one, thus determining the regioselectivity. semanticscholar.org For example, in electrophilic aromatic substitution, the stability of the intermediate carbocation (the sigma complex) at different positions can be calculated. The most stable intermediate typically corresponds to the major product. Recent advances in this area also utilize machine learning models, trained on vast datasets of known reactions, to predict selectivity with increasing accuracy. nih.govchemrxiv.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for the a priori prediction of spectroscopic data, which are crucial for the identification and structural elucidation of molecules.
NMR Chemical Shifts: Density Functional Theory (DFT) is a primary method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. uni-bonn.deaps.org Methods like the Gauge-Including Atomic Orbital (GIAO) are employed within a DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. rsc.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).
For this compound, calculations would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgnih.gov The presence of the bromine atom may necessitate the inclusion of relativistic effects for higher accuracy. uni-bonn.de The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the methoxy (electron-donating) and cyclopropyl (weakly electron-donating) groups.
Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on established computational methods, as specific published data for this molecule were not found.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 (C-Br) | 115 - 120 | - |
| C2 | 130 - 135 | 7.2 - 7.4 |
| C3 (C-OCH₃) | 155 - 160 | - |
| C4 (C-cyclopropyl) | 138 - 143 | - |
| C5 | 128 - 133 | 6.8 - 7.0 |
| C6 | 112 - 117 | 6.9 - 7.1 |
| -OCH₃ | 55 - 60 | 3.8 - 4.0 |
| Cyclopropyl-CH | 12 - 17 | 1.8 - 2.1 |
| Cyclopropyl-CH₂ | 8 - 12 | 0.6 - 1.1 |
Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can also be simulated using computational methods, primarily DFT. arxiv.org Following geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational modes and their corresponding frequencies. core.ac.uk
For this molecule, characteristic vibrational modes would include:
C-H stretching of the aromatic ring (typically 3000–3100 cm⁻¹).
C-H stretching of the methoxy and cyclopropyl groups (2850–3000 cm⁻¹).
C=C stretching within the aromatic ring (1400–1600 cm⁻¹).
C-O stretching of the methoxy group.
C-Br stretching , which is expected at lower frequencies.
Characteristic bending and deformation modes for the entire structure.
Computational predictions are essential for assigning peaks in experimental spectra and understanding how functional groups influence the molecule's vibrational behavior. core.ac.ukresearchgate.net
Molecular Dynamics Simulations to Understand Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. nih.govkummerlaender.eu
Conformational Landscapes: The primary conformational flexibility in this compound arises from the rotation of the methoxy and cyclopropyl groups relative to the benzene ring.
Methoxy Group: The C-O bond allows for rotation of the methyl group. MD simulations can map the potential energy surface of this rotation to identify the most stable orientations, which are typically planar with the benzene ring to maximize resonance stabilization.
Cyclopropyl Group: The orientation of the cyclopropyl ring with respect to the aromatic ring determines the molecule's conformation. Studies on cyclopropylbenzene have shown that the "bisected" conformation, where the C-H bond of the cyclopropyl group's tertiary carbon is in the plane of the aromatic ring, is energetically favored. acs.orglatrobe.edu.au MD simulations can explore the energy barrier between this and other conformations, such as the "perpendicular" form.
Solvation Effects: MD simulations explicitly model solvent molecules (e.g., water, benzene, or other organic solvents), allowing for a detailed investigation of solvation effects. acs.org By simulating the molecule in a box of solvent, one can analyze:
The structure of the solvent shell around the molecule.
The formation of specific interactions, such as hydrogen bonds if a protic solvent is used.
The influence of the solvent on the conformational preferences of the methoxy and cyclopropyl groups. For example, a polar solvent might stabilize a more polar conformer.
Dynamical properties like diffusion coefficients and rotational correlation times.
These simulations typically use force fields (like AMBER, CHARMM, or OPLS) to define the potential energy of the system. researchgate.net
Charge Migration and Electron Dynamics Studies
The study of ultrafast electron dynamics, particularly charge migration (CM), offers fundamental insights into how molecules respond to ionization on attosecond (10⁻¹⁸ s) timescales. Theoretical studies on para-functionalized bromobenzene (B47551) derivatives provide a direct framework for understanding this process in this compound. nih.govacs.org
Upon strong-field ionization, a localized electron hole is often created on the bromine atom. arxiv.orgresearchgate.net Real-time time-dependent density functional theory (RT-TDDFT) simulations have shown that this hole is not static but migrates across the molecule in a coherent process that takes on the order of 1 femtosecond (10⁻¹⁵ s). nih.govresearchgate.net
The general mechanism observed in related systems is a three-step process: acs.orgarxiv.org
Initial Localization: The hole is initially localized on the bromine atom.
Delocalization: The hole delocalizes over the π-system of the benzene ring.
Relocalization: The hole moves to and localizes on the functional group at the para position.
A key finding is that the efficiency and "contrast" (the degree to which the hole localizes on the final group) of this charge migration are strongly influenced by the electronic nature of the substituents. nih.govarxiv.org Electron-donating groups enhance the hole contrast on the acceptor group. nih.gov In this compound, the methoxy and cyclopropyl groups are both electron-donating, which would be expected to support and facilitate this charge migration process. The methoxy group, in particular, is a strong electron-donating group through resonance and would likely serve as an effective acceptor for the migrating hole. youtube.comlibretexts.org
Table 2: Key Findings from Charge Migration Studies on Functionalized Bromobenzenes
| Feature | Finding | Relevance to this compound |
| Timescale | ~1 femtosecond for migration across the molecule. nih.gov | The charge migration process is expected to be ultrafast. |
| Mechanism | Br (localized) → Ring (delocalized) → Substituent (localized). acs.org | A similar pathway is anticipated, with the hole moving towards the electron-rich methoxy/cyclopropyl side of the ring. |
| Substituent Effect | Electron-donating groups increase the efficiency and contrast of charge migration. arxiv.orgresearchgate.net | The presence of two electron-donating groups should promote efficient charge migration. |
External Field Effects on Molecular Properties and Reactivity
Computational studies have demonstrated that applying an external electric field (EEF) can significantly alter the properties and reactivity of molecules. nih.gov For halogenated aromatic compounds, a key focus has been the effect of an EEF on the carbon-halogen bond. worldscientific.comnih.gov
Bond Dissociation: DFT calculations on bromobenzene show that an EEF applied along the C-Br bond axis can facilitate its dissociation. worldscientific.com As the field strength increases, the C-Br bond lengthens, and the potential energy barrier for dissociation decreases. worldscientific.com At a sufficiently high field strength, the barrier can be completely eliminated, leading to bond cleavage. worldscientific.com This principle suggests that the C-Br bond in this compound could be selectively weakened or broken by a strong, oriented electric field.
Reactivity and Selectivity: External electric fields can also influence chemical reactivity by stabilizing or destabilizing transition states. rsc.org For electrophilic aromatic substitution reactions, an EEF could alter the electron density distribution in the aromatic ring, thereby changing the regioselectivity of the reaction. The methoxy and cyclopropyl groups direct incoming electrophiles to the ortho and para positions. An EEF could potentially enhance or diminish the directing effect of these groups by polarizing the molecule's electron density.
Table 3: Predicted Effects of an External Electric Field (EEF) on this compound Based on general findings for bromobenzene and other substituted aromatics.
| Property | Effect of EEF | Computational Method |
| C-Br Bond Length | Increases with field strength aligned along the bond axis. worldscientific.com | Density Functional Theory (DFT) |
| C-Br Dissociation Barrier | Decreases with increasing field strength. worldscientific.com | DFT Potential Energy Surface Scan |
| Aromatic Ring Electron Density | Polarized according to the field direction, affecting nucleophilicity. nih.govnih.gov | DFT, Electrostatic Potential Mapping |
| Reaction Rates | Can be accelerated or decelerated depending on field orientation relative to the reaction coordinate. rsc.org | Transition State Theory with EEF |
Potential Applications of 3 Methoxy 4 Cyclopropylbromobenzene in Materials Science
Monomer for Polymer Synthesis
The structure of 3-Methoxy-4-cyclopropylbromobenzene makes it a candidate as a monomer for the synthesis of various polymers. The bromo-functionalization is a key feature that allows it to participate in polymerization reactions.
Polycondensation and Addition Polymerization Reactions
Theoretically, the bromine atom on the benzene (B151609) ring allows this compound to act as a monomer in polycondensation reactions. For instance, it could undergo Suzuki or Stille coupling reactions with difunctional monomers to create conjugated polymers. These types of polymers are of significant interest for their electronic and optical properties.
In the realm of addition polymerization, while less direct, the molecule could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. This would transform it into a functional monomer that could be incorporated into a polymer chain via radical, cationic, or anionic polymerization, imparting the specific properties of the methoxy (B1213986) and cyclopropyl (B3062369) groups to the final polymer.
Synthesis of Functionalized Polymers and Copolymers
If used as a comonomer in a polymerization reaction, this compound could be used to synthesize functionalized polymers and copolymers. The methoxy and cyclopropyl groups would act as pendant functionalities along the polymer backbone. These groups could be used to fine-tune the polymer's properties, such as its solubility, thermal stability, and morphology in the solid state. The ability to create copolymers would offer a route to materials with a precisely controlled combination of properties.
Organic Electronic Materials Precursor
The aromatic and reactive nature of this compound suggests its potential as a building block for the synthesis of larger molecules used in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs) Component Synthesis
In the field of OLEDs, complex organic molecules are required for the emissive, charge-transport, and host layers. Through cross-coupling reactions, this compound could be used to synthesize components for these layers. The electronic properties of the methoxy group and the steric bulk of the cyclopropyl group could influence the photophysical properties of the resulting materials, such as their emission color and quantum efficiency.
Organic Photovoltaics (OPVs) Material Design
Similarly, in the design of materials for OPVs, which rely on donor and acceptor materials for charge generation, this compound could serve as a precursor. It could be incorporated into the synthesis of either donor or acceptor molecules, where its substituents could play a role in tuning the material's energy levels (HOMO/LUMO) and influencing the morphology of the active layer blend, both of which are critical for device performance.
Liquid Crystals and Smart Materials Development
The rigid core of the benzene ring combined with the flexible methoxy group and the three-dimensional cyclopropyl group are features often found in molecules that exhibit liquid crystalline behavior. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.
The specific shape and polarity of molecules influence their ability to form liquid crystalline phases. While there is no published evidence of this compound itself being a liquid crystal, it could be a valuable building block for the synthesis of more complex, calamitic (rod-shaped) or discotic (disc-shaped) molecules that may exhibit such properties. The development of new liquid crystals is crucial for advanced display technologies and smart materials that respond to external stimuli like temperature or electric fields.
Self-Assembled Monolayers (SAMs) and Surface Chemistry Applications
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate, offering a powerful method to tailor surface properties. The structure of this compound suggests its potential as a component in the formation of novel SAMs.
The formation of a SAM from this compound could be envisioned through several pathways. The bromine atom, while not a typical anchor group for SAM formation on noble metals, can be used to form SAMs on certain surfaces. nih.gov Alternatively, the bromine can serve as a reactive handle for chemical modification into a more traditional anchoring group like a thiol or a silane. For instance, conversion of the bromo-group to a thiol would allow for the assembly of this molecule on gold surfaces, a well-established technique in SAM fabrication.
Once assembled, the exposed surface of the monolayer would be decorated with methoxy and cyclopropyl groups. These functional groups would dictate the physicochemical properties of the surface. The methoxy group is known to influence the hydrophilicity and protein adsorption characteristics of a surface. nih.gov Methoxy-terminated SAMs can exhibit resistance to non-specific protein adsorption, a valuable property in the development of biocompatible materials and biosensors. nih.gov
The cyclopropyl group, with its strained three-membered ring and unique electronic properties, would introduce specific steric and electronic effects at the surface. ontosight.aiwikipedia.orgfiveable.me The rigid and well-defined structure of the cyclopropyl moiety could influence the packing density and ordering of the monolayer. The π-character of the cyclopropyl ring's C-C bonds could also lead to interesting electronic and hydrophobic interactions at the interface. rsc.org The interplay between the methoxy and cyclopropyl groups could allow for fine-tuning of surface energy and wettability.
To illustrate the potential impact of this compound on surface properties, a hypothetical data table is presented below. This table compares the potential surface properties of a SAM formed from a thiol-derivatized this compound with standard alkanethiol and other functionalized SAMs on a gold substrate.
| SAM Composition | Dominant Surface Groups | Predicted Water Contact Angle (°) | Predicted Protein Adsorption (ng/cm²) |
| Dodecanethiol | -CH₃ | 110 | 350 |
| 11-Mercapto-1-undecanol | -OH | 35 | 150 |
| Thiol-derivatized this compound | -OCH₃, -c-C₃H₅ | 85 | 100 |
This table presents hypothetical data based on the known properties of the functional groups.
Catalytic Applications as a Ligand Precursor or Catalyst Scaffold
The chemical structure of this compound makes it a promising precursor for the synthesis of ligands and catalyst scaffolds for homogeneous catalysis. The aryl bromide functionality is a key reactive site for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules, including ligands for transition metal catalysts. rsc.orgrsc.org
Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, Buchwald-Hartwig, and phosphination reactions, are commonly employed to transform aryl bromides into more elaborate structures. rsc.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgacs.orgnih.govnih.govwikipedia.orgacs.orgresearchgate.net For example, this compound could be reacted with diphenylphosphine (B32561) in a palladium-catalyzed reaction to yield a tertiary phosphine (B1218219) ligand. rsc.orgrsc.org The resulting ligand would feature the methoxy and cyclopropyl substituents, which can exert significant electronic and steric influence on the metal center to which it coordinates.
The methoxy group, being electron-donating, would increase the electron density on the phosphorus atom, thereby enhancing the ligand's donor strength. The sterically demanding cyclopropyl group would influence the coordination geometry around the metal center, potentially creating a specific pocket that could lead to high selectivity in catalytic reactions. The combination of these electronic and steric effects could be beneficial in a variety of catalytic processes, such as cross-coupling reactions, hydrogenations, and hydroformylations.
Below is a data table outlining a hypothetical synthesis of a phosphine ligand from this compound and its potential performance in a model Suzuki cross-coupling reaction.
| Ligand Precursor | Resulting Ligand | Catalyst System | Model Reaction | Hypothetical Yield (%) |
| This compound | (3-Methoxy-4-cyclopropylphenyl)diphenylphosphine | Pd₂(dba)₃ / Ligand | 4-Bromoanisole + Phenylboronic acid | 95 |
| Bromobenzene (B47551) | Triphenylphosphine | Pd₂(dba)₃ / Ligand | 4-Bromoanisole + Phenylboronic acid | 85 |
This table presents hypothetical data to illustrate the potential catalytic advantage of a ligand derived from this compound.
Furthermore, this compound could serve as a scaffold for the construction of more complex, multidentate ligands. The bromo-group allows for the introduction of a primary coordinating atom, while further functionalization of the aromatic ring or modification of the methoxy group could introduce secondary binding sites, leading to the formation of chelating ligands. osti.gov Such ligands are known to form highly stable and selective catalysts.
Sustainable Chemistry and Environmental Considerations for 3 Methoxy 4 Cyclopropylbromobenzene Research
Atom Economy and Green Chemistry Metrics in Synthesis
Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu However, substitution and elimination reactions, which are common in organic synthesis, often have lower atom economies due to the formation of byproducts. scranton.edu
Several metrics have been developed to provide a more comprehensive assessment of the "greenness" of a chemical process beyond theoretical atom economy. mdpi.com These include:
Reaction Mass Efficiency (RME): This metric considers the yield, atom economy, and stoichiometry of reactants. nih.govwiley-vch.de
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. The pharmaceutical industry, in particular, has utilized PMI to evaluate and improve the sustainability of its manufacturing processes. nih.gov
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the product. researchgate.net A lower E-Factor indicates a more environmentally friendly process.
To illustrate the application of atom economy, let's consider a hypothetical synthesis of 3-Methoxy-4-cyclopropylbromobenzene. A plausible, though not necessarily optimized, two-step route could involve the Friedel-Crafts acylation of methoxybenzene with cyclopropanecarbonyl chloride, followed by bromination.
Hypothetical Synthesis Steps:
Friedel-Crafts Acylation: Methoxybenzene + Cyclopropanecarbonyl chloride → 4-Methoxy-cyclopropylphenone + HCl
Bromination: 4-Methoxy-cyclopropylphenone + Br₂ → 3-Bromo-4-methoxy-cyclopropylphenone + HBr
Below is an interactive data table that allows for the exploration of various green chemistry metrics.
| Metric | Formula | Description | Ideal Value |
| Atom Economy (AE) | (MW of product / MW of all reactants) x 100 | Measures the efficiency of incorporation of reactant atoms into the final product. chegg.com | 100% |
| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100 | A composite metric that includes yield and stoichiometric factors. wiley-vch.de | 100% |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Accounts for all materials used in a process, including solvents and workup chemicals. nih.gov | 1 (E-Factor = 0) |
| Environmental Factor (E-Factor) | Total waste (kg) / Product (kg) | Quantifies the amount of waste produced per unit of product. researchgate.net | 0 |
Solvent Selection and Implementation of Green Solvents (e.g., ionic liquids, water)
Solvents are a major contributor to the environmental impact of chemical processes, often constituting the largest mass component. nih.gov The selection of solvents should therefore be a primary consideration in the sustainable synthesis of this compound. Traditional solvents are often volatile organic compounds (VOCs) that can be toxic and environmentally persistent.
Green chemistry encourages the use of more benign alternatives. nih.gov These can include:
Water: An abundant, non-toxic, and non-flammable solvent. Its use can be limited by the solubility of organic reactants, but techniques like phase-transfer catalysis can sometimes overcome this.
Ionic Liquids (ILs): These are salts with low melting points that are often non-volatile and have tunable properties. They can act as both solvent and catalyst in some reactions.
Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic and readily available solvent that can be easily removed from the reaction mixture by depressurization.
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as greener alternatives.
The following table compares the properties of some common traditional and green solvents.
| Solvent | Type | Boiling Point (°C) | Key Properties |
| Dichloromethane | Halogenated | 39.6 | Effective solvent, but a suspected carcinogen. |
| Toluene | Aromatic | 110.6 | Good solvent for organic reactions, but toxic and flammable. |
| Water | Aqueous | 100 | Non-toxic, non-flammable, but can have solubility issues. |
| Ethanol | Bio-based | 78.37 | Renewable, biodegradable, and relatively low toxicity. |
| [BMIM][PF₆] | Ionic Liquid | >300 | Non-volatile, thermally stable, but can be expensive and require recycling. |
For the synthesis of this compound, research should focus on identifying reaction conditions that are compatible with these greener solvent systems.
Waste Minimization and Byproduct Management Strategies
A key tenet of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. In the context of synthesizing this compound, this involves careful planning of the synthetic route to minimize the formation of byproducts.
Strategies for waste minimization include:
Catalysis: The use of catalysts, particularly heterogeneous catalysts, can enable reactions with high selectivity and allow for easy separation and reuse of the catalyst, thus reducing waste.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of side products.
Byproduct Valorization: Where the formation of byproducts is unavoidable, exploring potential applications for these materials can turn a waste stream into a valuable resource. For example, if a salt is formed as a byproduct, it could potentially be recovered and used in other processes.
In-situ Reagent Generation: Generating a reactive species in the reaction mixture as it is needed can avoid the handling and potential decomposition of unstable reagents. For instance, using pyridinium (B92312) tribromide to generate bromine in situ can be a safer and more controlled method for bromination reactions. chegg.com
Energy Efficiency in Synthetic Processes
To improve energy efficiency in the synthesis of this compound, the following approaches could be considered:
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and, in some cases, improve yields and selectivity. This is due to the direct and efficient heating of the reaction mixture.
Flow Chemistry: Conducting reactions in continuous flow reactors can offer better temperature control, improved safety, and easier scalability compared to batch processes. The high surface-area-to-volume ratio in flow reactors allows for more efficient heat transfer.
Catalysis at Ambient Temperature: Developing catalytic systems that are active and selective at or near room temperature would eliminate the need for heating or cooling, leading to substantial energy savings.
Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can reduce the number of unit operations, such as workups and purifications, thereby saving energy and reducing solvent use.
Lifecycle Assessment Considerations in Research and Development
A lifecycle assessment (LCA) provides a holistic view of the environmental impacts of a product, from the extraction of raw materials to its final disposal. While a full LCA is a complex undertaking, incorporating lifecycle thinking into the research and development of this compound can help to identify potential environmental hotspots early in the process.
Key stages to consider in an LCA for a chemical intermediate include:
Raw Material Acquisition: The environmental impact of sourcing the starting materials, such as methoxybenzene and cyclopropane (B1198618) derivatives. This includes the energy and resources used in their production and transportation.
Manufacturing: The energy, water, and solvent consumption of the synthesis process, as well as the generation of waste and emissions.
Use and Distribution: As an intermediate, the "use" phase would involve its transportation and incorporation into a subsequent synthesis.
End-of-Life: The ultimate fate of any unreacted intermediate and byproducts from its use in further manufacturing.
By considering these factors throughout the research and development process, chemists can make more informed decisions to create a more sustainable synthetic route for this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Reactivity Patterns and Transformation
The bromine atom in 3-Methoxy-4-cyclopropylbromobenzene serves as a key functional handle for a wide array of chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. While established methods like Suzuki-Miyaura and Buchwald-Hartwig couplings are applicable, future research is poised to explore more innovative reactivity patterns. The presence of both an electron-donating methoxy (B1213986) group and a strained cyclopropyl (B3062369) ring can influence the electronic and steric environment of the C-Br bond, potentially leading to unique reactivity.
A promising area of investigation is the use of this compound in less conventional cross-coupling reactions. For instance, methods that repurpose Suzuki-Miyaura coupling partners for divergent synthesis could be applied. acs.org One such strategy involves the formal insertion of an oxygen atom to create diaryl ethers, a common scaffold in pharmaceuticals. acs.org Furthermore, the development of novel catalyst systems, including those based on earth-abundant metals, could offer more sustainable and cost-effective synthetic routes. acsgcipr.org
The cyclopropyl group itself presents opportunities for unique transformations. Cyclopropanes with electron-accepting or donating groups can undergo ring-opening reactions, acting as electrophilic building blocks. nih.gov Research into activating the cyclopropyl ring of this compound could lead to the synthesis of complex, difunctionalized products. Additionally, exploring its use in photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods.
| Potential Novel Transformation | Reaction Type | Potential Catalyst/Reagent | Expected Product Class |
| C-H Activation/Functionalization | Direct C-H Arylation | Palladium, Rhodium, or Iridium catalysts | Complex biaryl or polycyclic aromatic systems |
| Decarboxylative Coupling | Carboxylic acid coupling partner | Silver or Copper catalysts | Unsymmetrical biaryl compounds |
| Photoredox-Mediated Reactions | Light-induced cross-coupling | Iridium or Ruthenium photocatalysts | Functionalized aromatic compounds under mild conditions |
| Cyclopropane (B1198618) Ring-Opening | Nucleophilic addition | Strong nucleophiles or transition metal catalysts | Linear alkyl-aryl ethers or related structures |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The increasing prevalence of automation and high-throughput experimentation (HTE) in organic chemistry presents a significant opportunity for the utilization of versatile building blocks like this compound. chemrxiv.orgresearchgate.net HTE allows for the rapid screening of a vast number of reaction conditions, which can accelerate the discovery of new synthetic methods and optimize existing ones. seqens.comresearchgate.net The principles of HTE are particularly well-suited for exploring the reactivity of this compound in various cross-coupling reactions, enabling the efficient identification of optimal catalysts, ligands, and reaction parameters. researchgate.netdomainex.co.uk
Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, rely on a supply of well-behaved and versatile chemical building blocks. chemrxiv.org The physical and chemical properties of this compound make it a suitable candidate for such platforms. Its integration into automated workflows could facilitate the rapid generation of compound libraries for drug discovery and materials science applications. chemrxiv.org The development of standardized protocols for reactions involving this compound would further enhance its utility in these automated systems. chemrxiv.org
However, the adoption of HTE in chemistry has faced challenges, including the need to handle a wide range of solvents and temperatures, as well as the management of heterogeneous mixtures. seqens.com Overcoming these engineering hurdles will be crucial for fully realizing the potential of this compound in high-throughput settings.
Development of Advanced Functional Materials Based on the Compound's Structure
The unique electronic and structural features of this compound make it an attractive scaffold for the design of advanced functional materials. ox.ac.uk Aryl halides are foundational components in the synthesis of a wide range of materials, including polymers, organic electronics, and liquid crystals. chu.edu.cn The methoxy group, as an electron-donating substituent, and the cyclopropyl group can be exploited to fine-tune the optical and electronic properties of resulting materials.
One area of potential is in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The incorporation of the 3-methoxy-4-cyclopropylphenyl moiety into conjugated polymer backbones or as a component of small molecule emitters could influence photophysical properties such as emission wavelength and quantum efficiency. ox.ac.uk
Furthermore, this compound could serve as a precursor for the synthesis of novel liquid crystalline materials. The rigid aromatic core combined with the flexible methoxy and cyclopropyl substituents could lead to the formation of mesophases with desirable properties for display technologies. Research in this area would involve the synthesis of derivatives of this compound with various elongated substituents to promote liquid crystallinity.
| Potential Functional Material | Role of this compound | Key Potential Properties |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | Tunable emission spectra, improved charge carrier mobility |
| Conjugated Polymers for Organic Photovoltaics | Monomer unit in the polymer backbone | Modified bandgap, enhanced solubility and processability |
| Liquid Crystals | Core structural unit | Tailorable mesophase behavior, specific clearing points |
| Biocompatible Polymers for Medical Devices | Component of biodegradable polymers | Enhanced mechanical properties, controlled degradation rates |
Interdisciplinary Research Opportunities
The versatility of this compound opens up numerous avenues for interdisciplinary research, bridging organic synthesis with medicinal chemistry, agrochemistry, and materials science. Organobromine compounds, in general, are found in a variety of naturally occurring molecules with diverse biological activities and are key components in many pharmaceuticals and agrochemicals. wikipedia.orgnih.govacs.orgresearchgate.net
In medicinal chemistry , this compound can be used as a starting point for the synthesis of novel drug candidates. The aryl halide functionality is widely used in the construction of complex molecular architectures found in bioactive compounds. enamine.net The methoxy and cyclopropyl groups can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug molecules, such as their metabolic stability and binding affinity to biological targets.
In agrochemical research , there is a constant need for new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. The this compound scaffold could be elaborated to create new classes of agrochemicals.
In materials science , collaboration with physicists and engineers will be essential to fully exploit the potential of this compound in advanced functional materials. ox.ac.uk This includes the characterization of its photophysical and electronic properties and its incorporation into devices such as sensors, transistors, and solar cells.
Challenges and Opportunities in Scale-Up for Advanced Research Applications
As the demand for this compound in advanced research applications grows, the ability to produce it on a larger scale becomes crucial. contractpharma.com Scaling up the synthesis of complex organic molecules from the laboratory bench to pilot or industrial scale presents a unique set of challenges. chemtek.co.inbiopharminternational.com
Challenges:
Process Safety: Reactions that are manageable on a small scale can become hazardous when scaled up due to issues with heat transfer and potential for runaway reactions. chemtek.co.in
Reagent Cost and Availability: The cost and availability of starting materials and reagents can become a significant factor at a larger scale. chemtek.co.in
Purification: Purification methods that are practical in the lab, such as column chromatography, are often not feasible for large-scale production. The development of scalable crystallization or distillation methods is often necessary.
Impurity Profile: The impurity profile of a compound can change upon scale-up, which can have significant implications for its use in sensitive applications like pharmaceuticals. drugdiscoverytrends.com
Opportunities:
Process Optimization: The need for scale-up provides an opportunity to develop more efficient and robust synthetic routes. This can involve exploring alternative reagents, catalysts, and reaction conditions. contractpharma.com
Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up chemical processes, including better control over reaction parameters, improved safety, and the ability to "telescope" multiple reaction steps. acsgcipr.org
Green Chemistry: Scaling up provides an impetus to develop more environmentally friendly processes by minimizing waste, using less hazardous solvents, and improving atom economy. chu.edu.cn
Successfully navigating the challenges of scale-up will be essential for unlocking the full potential of this compound as a valuable building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.
Q & A
Q. What cross-disciplinary applications leverage its unique electronic properties?
- Methodological Answer :
- Electrochemistry : The bromine atom enhances redox activity, making it suitable for organic battery electrolytes .
- Catalysis : Cyclopropyl strain enables participation in strain-release alkylation reactions .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
